Fluphenazine Enanthate Dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fluphenazine Enanthate Dihydrochloride is a derivative of fluphenazine, a high-potency typical antipsychotic medication belonging to the phenothiazine class. It is primarily used in the treatment of chronic psychoses such as schizophrenia. This compound is known for its long-acting properties, making it suitable for depot injections, which can last for several weeks .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fluphenazine Enanthate Dihydrochloride involves the esterification of fluphenazine with enanthic acid (heptanoic acid). The reaction typically requires the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves the use of large-scale reactors and stringent quality control measures to maintain consistency in the final product .

化学反应分析

Types of Reactions: Fluphenazine Enanthate Dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenothiazine core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Fluphenazine sulfoxide and other oxidized metabolites.

Reduction: Reduced forms of fluphenazine.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Clinical Applications

Fluphenazine enanthate is primarily indicated for:

- Management of Schizophrenia : It is effective in treating the positive symptoms of schizophrenia, such as hallucinations and delusions. The long-acting formulation allows for less frequent dosing, which can improve patient compliance compared to oral medications .

- Treatment-Resistant Cases : For patients who have difficulty adhering to oral medication regimens, fluphenazine enanthate provides a viable alternative. It has been shown to reduce relapse rates in patients with schizophrenia when compared to placebo .

- Adjunct Therapy : It may also be used in conjunction with other therapeutic modalities, such as social therapy, to enhance treatment outcomes for newly discharged patients from psychiatric facilities .

Pharmacokinetics

The pharmacokinetic profile of fluphenazine enanthate includes:

- Absorption and Distribution : Following intramuscular injection, fluphenazine enanthate is slowly released into the bloodstream, providing prolonged therapeutic effects. The peak plasma concentrations occur later than with oral formulations due to this slow release mechanism .

- Half-Life : The half-life of fluphenazine enanthate is significantly longer than that of its hydrochloride counterpart, allowing for less frequent dosing schedules (typically every two to three weeks) compared to daily oral administration .

Clinical Studies

Numerous studies have evaluated the efficacy and safety of fluphenazine enanthate:

- A review of randomized controlled trials indicated that long-acting formulations like fluphenazine enanthate are associated with lower relapse rates compared to placebo and improve adherence in patients who struggle with daily medications .

- A comparative study found that while both fluphenazine decanoate and enanthate are effective, the decanoate form may have a slightly better side effect profile and longer duration of action than the enanthate formulation .

Side Effects

Common side effects associated with fluphenazine enanthate include:

- Extrapyramidal Symptoms : These include tremors, rigidity, and akathisia, which are common with many antipsychotic medications due to their dopamine-blocking effects .

- Other Adverse Effects : Patients may also experience sedation, weight gain, and metabolic changes; however, these effects vary among individuals and are often manageable through dose adjustments or adjunctive therapies .

Summary Table of Key Findings

| Aspect | Fluphenazine Enanthate |

|---|---|

| Indication | Schizophrenia |

| Mechanism of Action | Dopamine D2 receptor antagonist |

| Administration Route | Intramuscular injection |

| Dosing Frequency | Every 2-3 weeks |

| Common Side Effects | Extrapyramidal symptoms |

| Efficacy | Reduces relapse rates |

作用机制

Fluphenazine Enanthate Dihydrochloride exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action leads to a decrease in dopamine activity, which is believed to alleviate symptoms of psychosis. Additionally, it depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

相似化合物的比较

Fluphenazine Decanoate: Another long-acting ester of fluphenazine used for depot injections.

Chlorpromazine: A low-potency typical antipsychotic with similar therapeutic uses but different pharmacokinetic properties.

Haloperidol: A high-potency typical antipsychotic with a different chemical structure but similar clinical applications.

Uniqueness: Fluphenazine Enanthate Dihydrochloride is unique due to its long-acting properties, which allow for less frequent dosing compared to other antipsychotics. This makes it particularly useful for patients who have difficulty adhering to daily medication regimens .

生物活性

Fluphenazine enanthate dihydrochloride is an antipsychotic medication primarily used in the management of schizophrenia and other psychotic disorders. This article delves into its biological activity, pharmacodynamics, clinical efficacy, and emerging research findings, providing a comprehensive overview supported by diverse studies.

Fluphenazine enanthate functions as a typical antipsychotic by primarily blocking postsynaptic dopaminergic D2 receptors in the central nervous system (CNS). This blockade occurs in key areas such as the basal ganglia, limbic system, and cortex, which are crucial for regulating mood and behavior. Additionally, fluphenazine also antagonizes α1 adrenergic receptors, muscarinic M1 receptors, and histaminergic H1 receptors, contributing to its overall pharmacological profile .

Pharmacodynamics

The pharmacodynamics of fluphenazine enanthate reveal its ability to modulate neurotransmitter systems. Its action leads to a reduction in dopaminergic activity, which is beneficial in alleviating psychotic symptoms. However, this mechanism is also associated with various side effects, including extrapyramidal symptoms (EPS) due to the disruption of dopaminergic signaling pathways .

Comparative Studies

A systematic review encompassing 73 randomized controlled trials (RCTs) with 4,870 participants highlighted the efficacy of fluphenazine enanthate compared to oral antipsychotics. While both fluphenazine decanoate and enanthate were effective in managing schizophrenia, they did not significantly reduce relapse rates compared to placebo over medium-term follow-ups (6 months to 1 year). The quality of evidence was rated as low to very low, indicating a need for further research .

| Outcome | Fluphenazine Enanthate | Placebo | Relative Risk (RR) | Quality of Evidence |

|---|---|---|---|---|

| Death (2 years follow-up) | 0 per 1000 | 0 per 1000 | RR 5 (0.25 to 99.51) | Very Low |

| Relapse (6 months - 1 year) | 418 per 1000 | 673 per 1000 | RR 0.62 (0.24 to 1.6) | Very Low |

Long-Acting Formulations

Long-acting formulations such as fluphenazine enanthate provide advantages over oral medications by improving patient compliance through less frequent dosing. However, studies suggest that these formulations may not significantly outperform oral medications regarding overall clinical outcomes .

Adverse Effects

The use of fluphenazine is often accompanied by side effects typical of antipsychotics, including:

- Extrapyramidal symptoms (EPS)

- Sedation

- Weight gain

- Anticholinergic effects

Research indicates that while fluphenazine decanoate may produce fewer movement disorders than other oral antipsychotics, the differences in adverse effects between fluphenazine enanthate and decanoate are minimal .

Emerging Research and Applications

Recent studies have explored the broader biological activity of fluphenazine beyond its antipsychotic effects:

- Antitumor Properties : Fluphenazine has shown promise in cancer treatment by reducing cell viability in various cancer cell lines including lung, breast, and leukemia cells. It appears to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways such as Akt and Wnt .

- Virucidal Activity : Emerging data suggest that fluphenazine exhibits virucidal properties against certain viruses, indicating potential applications in infectious disease management .

- Nanoparticle Conjugation : Research into fluphenazine-gold nanoparticle conjugates has demonstrated enhanced biological activity against neuroblastoma cells. These conjugates showed improved cytotoxicity compared to free fluphenazine alone .

Case Studies

A notable case study involving hospitalized chronic schizophrenics demonstrated that patients receiving fluphenazine enanthate exhibited significant improvements in their psychiatric symptoms compared to those receiving alternative treatments. However, the study also noted high dropout rates due to side effects and lack of efficacy in some cases .

属性

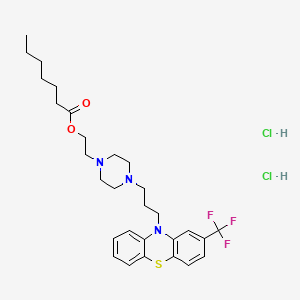

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl heptanoate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38F3N3O2S.2ClH/c1-2-3-4-5-11-28(36)37-21-20-34-18-16-33(17-19-34)14-8-15-35-24-9-6-7-10-26(24)38-27-13-12-23(22-25(27)35)29(30,31)32;;/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORZKYVLRPQZBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40Cl2F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。